1,1,2,4,4-Pentachloro-1,3-butadiene, 95%, stabilized with 0.1% BHT

Descripción general

Descripción

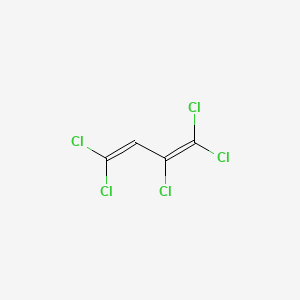

1,1,2,4,4-Pentachloro-1,3-butadiene is a halogenated organic compound with the molecular formula C4HCl5. It is a colorless to pale yellow liquid with a characteristic odor. This compound is stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation. It is primarily used as an intermediate in the synthesis of other chemicals and has applications in various industrial processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,2,4,4-Pentachloro-1,3-butadiene can be synthesized through the chlorination of 1,3-butadiene. The reaction involves the addition of chlorine to 1,3-butadiene under controlled conditions to achieve the desired level of chlorination. The reaction is typically carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of 1,1,2,4,4-pentachloro-1,3-butadiene involves large-scale chlorination processes. The process is optimized to maximize yield and minimize the formation of by-products. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity 1,1,2,4,4-pentachloro-1,3-butadiene.

Análisis De Reacciones Químicas

Types of Reactions

1,1,2,4,4-Pentachloro-1,3-butadiene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles.

Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new compounds.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.

Catalysts: Catalysts such as Lewis acids can be used to facilitate the reactions.

Solvents: Reactions are typically carried out in organic solvents like dichloromethane or chloroform.

Major Products Formed

The major products formed from the reactions of 1,1,2,4,4-pentachloro-1,3-butadiene depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while addition reactions with thiols can produce thioether derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

1,1,2,4,4-Pentachloro-1,3-butadiene is a colorless to yellowish liquid that is stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation during storage and use. The presence of five chlorine atoms contributes to its high reactivity and biological activity. Its molecular formula is , and it exhibits distinct physical and chemical characteristics compared to less chlorinated compounds.

Agrochemicals

PCB is utilized in the formulation of pesticides and herbicides due to its reactivity and biological activity. Research indicates that it can serve as an effective agent in controlling various pests and weeds. Its mutagenic properties have raised concerns about its safety; however, its efficacy in agricultural applications remains a focal point for ongoing studies.

Organic Synthesis

PCB serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions to produce derivatives that are useful in pharmaceuticals and other chemical products. For instance, studies have shown that derivatives of PCB can act as direct-acting mutagens in biological systems. This property makes it an important compound for researchers studying mutagenesis and carcinogenesis.

Environmental Studies

The environmental persistence of PCB and its metabolites poses potential risks to ecosystems and human health. Research has demonstrated that PCB can form adducts with cellular macromolecules such as DNA and proteins, leading to mutagenic effects. Studies have focused on the metabolic pathways of PCB in biological systems, particularly the formation of glutathione-S-conjugates that may contribute to its toxicity .

Case Study 1: Agrochemical Efficacy

Research conducted on the application of PCB in agricultural settings demonstrated significant effectiveness against specific pest populations while highlighting the need for careful management due to potential environmental impacts.

Case Study 2: Mutagenicity Studies

A series of studies examined the mutagenic effects of PCB derivatives on various cell lines. The results indicated a clear correlation between exposure levels and mutagenic activity, underscoring the importance of understanding PCB's biological interactions.

Mecanismo De Acción

The mechanism of action of 1,1,2,4,4-pentachloro-1,3-butadiene involves its interaction with nucleophiles and electrophiles. The compound’s multiple chlorine atoms make it highly reactive, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the interacting species.

Comparación Con Compuestos Similares

Similar Compounds

1,1,3,4,4-Pentachloro-1,3-butadiene: Similar in structure but differs in the position of chlorine atoms.

Hexachloro-1,3-butadiene: Contains an additional chlorine atom compared to 1,1,2,4,4-pentachloro-1,3-butadiene.

1,2,3,4,4-Pentachloro-1,3-butadiene-1-carbonitrile: Contains a nitrile group in addition to the chlorine atoms.

Uniqueness

1,1,2,4,4-Pentachloro-1,3-butadiene is unique due to its specific arrangement of chlorine atoms, which imparts distinct reactivity and chemical properties. This makes it valuable for specific applications where other similar compounds may not be suitable.

Actividad Biológica

1,1,2,4,4-Pentachloro-1,3-butadiene (PCB) is a chlorinated organic compound known for its industrial applications and significant biological activity. This compound is often stabilized with 0.1% butylated hydroxytoluene (BHT) to prevent degradation during storage. The presence of multiple chlorine atoms enhances its reactivity and potential biological effects.

- Molecular Formula : C4Cl5

- Appearance : Colorless to yellowish liquid

- Stabilizer : 0.1% BHT

Biological Activity Overview

Research indicates that PCB exhibits mutagenic properties , posing potential health risks associated with exposure. Its metabolites can form adducts with cellular macromolecules such as DNA and proteins, raising concerns about its environmental persistence and toxicity.

Mutagenicity Studies

A significant body of research has focused on the mutagenic effects of PCB and its derivatives. Notably:

- Derivatives like 1-(glutathione-S-yl)-1,2,3,4,4-pentachloro-1,3-butadiene are identified as direct-acting mutagens.

- Exposure to PCB has been linked to mutation induction in specific genes, including the HPRT gene in animal models .

Study 1: Genotoxicity Assessment

A study conducted on B6C3F1 mice and Sprague-Dawley rats demonstrated that exposure to PCB resulted in increased instances of sister chromatid exchanges and micronuclei formation. These findings suggest that PCB can induce genetic damage in vivo .

| Study Group | Exposure Duration | Observed Effects |

|---|---|---|

| B6C3F1 Mice | 90 days | Increased micronuclei |

| Sprague-Dawley Rats | 90 days | Elevated sister chromatid exchanges |

Study 2: Metabolism and Biomonitoring

Research highlights that PCB is metabolized into DNA-reactive metabolites. Biomonitoring studies have indicated that exhalation of unchanged PCB and the excretion of its metabolites can serve as indicators of exposure levels. Specific biomarkers include:

- Excretion of butadiene metabolites in urine.

- Detection of epoxybutene-hemoglobin adducts as a measure of biological exposure .

Toxicological Profile

The toxicological profile of PCB reveals its potential carcinogenicity. It is classified as a probable human carcinogen based on evidence from animal studies showing tumor formation upon prolonged exposure .

Key Toxicological Data

| Toxicological Endpoint | Observed Effect |

|---|---|

| Carcinogenicity | Positive in rodent studies |

| Mutagenicity | Induces mutations in various assays |

| Environmental Persistence | High; poses risks to ecosystems |

The biological activity of PCB involves several mechanisms:

Propiedades

IUPAC Name |

1,1,2,4,4-pentachlorobuta-1,3-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HCl5/c5-2(4(8)9)1-3(6)7/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFBDVFCOCLEFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(Cl)Cl)C(=C(Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HCl5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943961 | |

| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21400-41-9, 55880-77-8 | |

| Record name | 1,3-Butadiene, 1,1,2,4,4-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021400419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Butadiene, pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055880778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,4,4-Pentachlorobuta-1,3-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,4,4-pentachlorobuta-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.